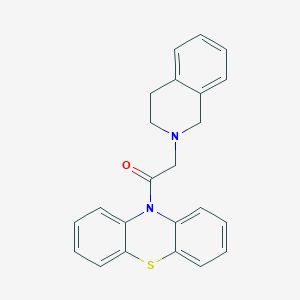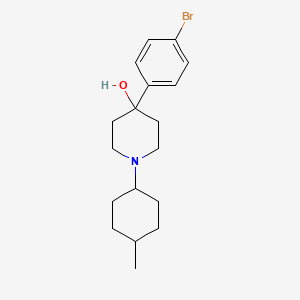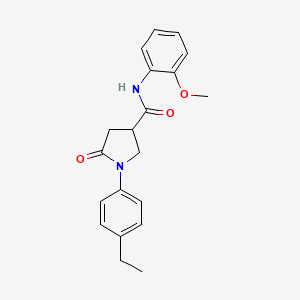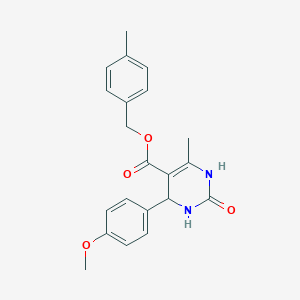![molecular formula C20H33NO2 B5011616 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine](/img/structure/B5011616.png)
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,6-diisopropylphenoxy)butyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DIBOM, and is a morpholine derivative that has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DIBOM is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in cellular processes. This inhibition can lead to the disruption of normal cellular function, which can result in the death of cancer cells or the suppression of viral replication.
Biochemical and Physiological Effects
DIBOM has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of tumor cell growth, the suppression of viral replication, and the modulation of immune system function. DIBOM has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DIBOM in laboratory experiments is its high potency. DIBOM has been shown to be effective at very low concentrations, which makes it a useful tool for researchers studying the effects of specific compounds on cellular processes. However, one of the limitations of using DIBOM in laboratory experiments is its potential toxicity. DIBOM has been shown to have toxic effects on certain cell types, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving DIBOM. One area of interest is the development of new drugs and therapies based on the biochemical and physiological effects of DIBOM. Another area of interest is the study of the mechanism of action of DIBOM, which may lead to a better understanding of the cellular processes involved in cancer and viral replication. Additionally, future research may focus on the development of new synthesis methods for DIBOM, which may lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of 4-[4-(2,6-diisopropylphenoxy)butyl]morpholine involves the reaction of 2,6-diisopropylphenol with 1,4-dibromobutane, followed by the addition of morpholine. This reaction results in the formation of DIBOM, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
DIBOM has been used extensively in scientific research due to its potential applications in a range of fields. One of the primary areas of research involving DIBOM is in the development of new drugs and therapies. DIBOM has been shown to have a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Eigenschaften
IUPAC Name |
4-[4-[2,6-di(propan-2-yl)phenoxy]butyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-16(2)18-8-7-9-19(17(3)4)20(18)23-13-6-5-10-21-11-14-22-15-12-21/h7-9,16-17H,5-6,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMWWURRFBDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{2-[(4-bromobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5011544.png)

![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B5011570.png)

![1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4',3'-b]pyridazine](/img/structure/B5011594.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B5011600.png)

![ethyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B5011613.png)
![N,N'-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B5011620.png)
![N-(5-methyl-3-isoxazolyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5011624.png)
![5-[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5011629.png)

